molecular formula C8H10N4 B13688704 1,5'-Dimethyl-1H,1'H-2,2'-biimidazole

1,5'-Dimethyl-1H,1'H-2,2'-biimidazole

Cat. No.: B13688704
M. Wt: 162.19 g/mol
InChI Key: YFWXBODSJYGFEC-UHFFFAOYSA-N
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Description

1,5’-Dimethyl-1H,1’H-2,2’-biimidazole is a heterocyclic compound with the molecular formula C8H10N4. It is a derivative of imidazole, featuring two imidazole rings connected by a single bond, with methyl groups attached to the nitrogen atoms at the 1 and 5 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5’-Dimethyl-1H,1’H-2,2’-biimidazole typically involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild, allowing for the inclusion of various functional groups . Another method involves the reaction of corresponding amines with formaldehyde .

Industrial Production Methods

Industrial production methods for 1,5’-Dimethyl-1H,1’H-2,2’-biimidazole are not well-documented in the literature. the general approach would likely involve optimizing the synthetic routes mentioned above for large-scale production, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

1,5’-Dimethyl-1H,1’H-2,2’-biimidazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can introduce various functional groups into the imidazole rings .

Scientific Research Applications

1,5’-Dimethyl-1H,1’H-2,2’-biimidazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,5’-Dimethyl-1H,1’H-2,2’-biimidazole involves its ability to act as a Lewis base, forming coordination compounds with metal ions. These metal complexes can then participate in various catalytic processes. The compound can also form hydrogen bonds, which play a crucial role in its interactions with biological targets .

Properties

Molecular Formula

C8H10N4

Molecular Weight

162.19 g/mol

IUPAC Name

1-methyl-2-(5-methyl-1H-imidazol-2-yl)imidazole

InChI

InChI=1S/C8H10N4/c1-6-5-10-7(11-6)8-9-3-4-12(8)2/h3-5H,1-2H3,(H,10,11)

InChI Key

YFWXBODSJYGFEC-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(N1)C2=NC=CN2C

Origin of Product

United States

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